3'-Aminobenzanilide

Vue d'ensemble

Description

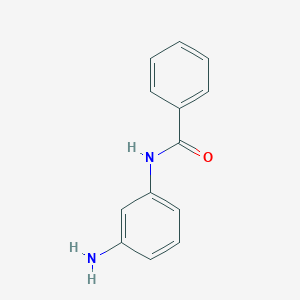

3’-Aminobenzanilide, also known as N-(3-aminophenyl)benzamide, is an organic compound with the molecular formula C13H12N2O. It is characterized by the presence of an amino group (-NH2) attached to the benzene ring, which is further connected to a benzamide moiety. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3’-Aminobenzanilide can be synthesized through several methods. One common approach involves the reaction of benzamide with 3-bromoaniline under specific conditions . Another method includes the condensation of carboxylic acids with amines, although this strategy may face limitations such as poor availability of starting materials and low yields .

Industrial Production Methods: In industrial settings, the synthesis of 3’-Aminobenzanilide often involves the use of catalysts to enhance the reaction efficiency. For example, the regioselective C-H hydroxylation of benzanilides using Ru(II) or Pd(II) catalysts has been studied, demonstrating excellent regioselectivity and high yields .

Analyse Des Réactions Chimiques

Types of Reactions: 3’-Aminobenzanilide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino group in 3’-Aminobenzanilide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Applications De Recherche Scientifique

Chemistry

3'-Aminobenzanilide serves as a starting material in the synthesis of various compounds. It is particularly notable for its role in producing bioactive molecules and other derivatives that are essential for further chemical research.

Research indicates that this compound exhibits significant biological activity, particularly in the context of anticonvulsant properties. A study evaluated a series of 2- and 3-aminobenzanilides derived from ring-alkylated anilines for their anticonvulsant activity against seizures induced by maximal electroshock (MES). The findings highlighted that the derivative from 2,6-dimethylaniline demonstrated potent anticonvulsant effects with an ED50 of 13.48 mg/kg and a protective index comparable to established drugs like phenobarbital and phenytoin .

Medicine

In pharmaceutical development, this compound is utilized in synthesizing compounds with therapeutic potential. Its derivatives have been explored for their efficacy in treating neurological disorders due to their anticonvulsant properties.

Industrial Applications

Beyond its research applications, this compound is also used in the production of rubber and other industrial materials. Its chemical properties make it suitable for various applications in material science.

Case Studies

Case Study 1: Anticonvulsant Activity Evaluation

A study focused on the anticonvulsant effects of various aminobenzanilides found that structural modifications significantly influence their potency. The most effective compound was identified as having a specific substituent pattern that enhanced its protective effects against seizures .

Case Study 2: Synthesis of Novel Bioactive Compounds

Research into the synthesis of new derivatives from this compound has led to the discovery of compounds with promising biological activities. For instance, derivatives have been shown to interact favorably with neurological pathways, indicating potential for therapeutic use .

Mécanisme D'action

The mechanism of action of 3’-Aminobenzanilide involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo regioselective C-H hydroxylation, which is controlled by both steric and electronic factors . The steric effects determine the regioselective outcomes in Ru-catalyzed reactions, while electronic effects are dominant in Pd-catalyzed reactions .

Comparaison Avec Des Composés Similaires

Benzanilide: Similar in structure but lacks the amino group.

3-Aminobenzamide: Contains an amino group but differs in the position of the benzamide moiety.

4-Aminobenzanilide: Similar structure with the amino group in a different position.

Uniqueness: 3’-Aminobenzanilide is unique due to the specific position of the amino group, which influences its chemical reactivity and applications. The presence of the amino group at the 3’ position allows for unique interactions in chemical reactions and biological systems .

Activité Biologique

3'-Aminobenzanilide is an organic compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound (C₁₃H₁₂N₂O) consists of a benzene ring substituted with an amino group and an anilide moiety. The positioning of the amino group in the meta position relative to the anilide nitrogen influences its chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Anticonvulsant Activity : It has been shown to possess significant anticonvulsant properties. A study demonstrated that derivatives of this compound, particularly those derived from 2,6-dimethylaniline, exhibited potent protection against seizures induced by maximal electroshock (MES) in mice. The most effective compound had an ED50 of 13.48 mg/kg and a protective index of 21.11, comparable to established anticonvulsants such as phenobarbital and phenytoin .

- Antiproliferative Effects : this compound has demonstrated antiproliferative activity in various carcinoma cell lines. It inhibits cell growth and colony formation, leading to morphological changes indicative of differentiation. This effect is reversible and linked to its interaction with cytoskeletal elements.

- DNA Repair Mechanism : The compound stimulates DNA repair processes in human lymphocytes, enhancing the rejoining of strand breaks and unscheduled DNA synthesis. This suggests a role in cellular resistance to genotoxic stress.

- Antimicrobial Properties : Some studies have reported antimicrobial effects, indicating potential applications in treating infections.

The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:

- Inhibition of PARP : The compound inhibits poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and apoptosis regulation.

- Cytoskeletal Interference : Its ability to interfere with cytoskeletal functions contributes to both its antiproliferative effects and its modulation of immune responses.

- Induction of Biotransformation Enzymes : It induces enzymes like cytochrome P450 1A1 and NAD(P)H:quinone oxidoreductase (NQO1), which could enhance its genotoxic potential when metabolized.

Data Table: Summary of Biological Activities

Case Study 1: Anticonvulsant Efficacy

In a comparative study, various derivatives of this compound were evaluated for their anticonvulsant efficacy against MES-induced seizures in mice. The derivative from 2,6-dimethylaniline was identified as the most potent, demonstrating a significant protective index compared to traditional anticonvulsants .

Case Study 2: Antiproliferative Mechanism

Research conducted on the antiproliferative effects of this compound revealed that it induces morphological changes in cancer cells consistent with differentiation. The study highlighted the compound's ability to disrupt cytoskeletal integrity, leading to inhibited cell division.

Propriétés

IUPAC Name |

N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFCTHNJIWUUJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066009 | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-26-2 | |

| Record name | N-(3-Aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary finding of the research paper regarding 3'-aminobenzanilide derivatives?

A1: The research primarily discovered that this compound derivatives, specifically the one derived from 2,6-dimethylaniline (compound 21 in the study), exhibit significant anticonvulsant activity. [] This compound demonstrated potent protection against seizures induced by maximal electroshock (MES) in mice, with an ED50 of 13.48 mg/kg and a protective index of 21.11. [] This activity profile is comparable to established anticonvulsant drugs like phenobarbital and phenytoin. []

Q2: How does the structure of 3'-aminobenzanilides relate to their anticonvulsant activity?

A2: The study explored a series of 2- and 3-aminobenzanilides with varying ring-alkylated aniline substituents. [] While the exact mechanism of action wasn't fully elucidated in this specific study, the authors suggest that the position and type of substituents on the aniline ring significantly influence the anticonvulsant potency. [] Compound 21, possessing a 2,6-dimethylaniline substituent at the 3' position, emerged as the most effective in the series, highlighting the importance of these structural features for anti-MES activity. [] Further research is needed to understand the precise relationship between specific structural modifications and their impact on anticonvulsant activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.